

The Discovery and Natural Occurrence of Fumaric Acid: A Technical Guide

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Compound of Interest		
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Abstract: This technical guide provides a comprehensive overview of the discovery and natural sources of **fumaric acid**. It details the historical milestones in its identification and characterization, from its initial isolation to its recognition as a key metabolic intermediate. The document extensively covers the natural occurrence of **fumaric acid** across various biological kingdoms, including its presence in medicinal plants, fungi, and its fundamental role in mammalian metabolism. Quantitative data on **fumaric acid** concentrations in these sources are systematically presented. Furthermore, this guide furnishes detailed experimental protocols for the extraction and analysis of **fumaric acid** from biological matrices using modern chromatographic techniques. Visual diagrams of its core metabolic pathways are provided to illustrate its biochemical significance. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Discovery and Historical Context

Fumaric acid, or (2E)-but-2-enedioic acid, is a dicarboxylic acid that has been known to science for over two centuries. Its discovery was not a single event but rather a series of findings by several chemists in the early 19th century.

- 1817: The French chemists Henri Braconnot and, independently, Louis-Nicolas Vauquelin
 are credited with the discovery of fumaric and maleic acids during the dry distillation of malic
 acid[1][2].
- Early 19th Century: Other sources attribute the first discovery to French chemist Jean-Baptiste Quéruel and German chemist Leopold Gmelin[3].



- Naming: The compound derives its name from the plant Fumaria officinalis (common fumitory), from which it was first isolated in its natural form[1][2].
- 1860: The precise chemical structure of **fumaric acid** was elucidated by the German chemist Adolph Strecker, establishing it as the trans isomer of butenedioic acid.
- 1930s: The profound biological significance of fumaric acid was uncovered through the
 research of Albert Szent-Györgyi. His work on the role of fumaric acid and other
 dicarboxylic acids in cellular respiration was a cornerstone for the subsequent elucidation of
 the citric acid cycle (Krebs cycle), earning him the Nobel Prize in Physiology or Medicine in
 1937.

Initially, laboratory synthesis involved the oxidation of succinic acid. A traditional synthetic route also involved the oxidation of furfural, derived from processed maize, using a chlorate in the presence of a vanadium-based catalyst. Today, commercial production is predominantly achieved through the catalytic isomerization of maleic acid.

Natural Sources of Fumaric Acid

Fumaric acid is ubiquitous in nature, playing a central role in the metabolism of most living organisms. It is found in plants, fungi, and mammals, including humans.

Plants

Fumaric acid is synthesized by various plant species. Its presence is most famously associated with the genus Fumaria.

- Fumaria officinalis (Common Fumitory): This herbaceous plant is the eponymous source of fumaric acid. It has been used in traditional medicine for centuries, and its therapeutic effects, particularly for skin conditions like psoriasis, are attributed in part to its fumaric acid content.
- Other Plants: Fumaric acid is also found in other plants, such as Iceland moss (Cetraria islandica). In Arabidopsis, fumaric acid has been identified as an abundant form of fixed carbon, present in significant quantities in rosette leaves and phloem exudates.

Fungi



Fungi, particularly certain species of mushrooms and filamentous fungi, are notable natural sources of **fumaric acid**.

- Bolete Mushrooms: Various bolete mushrooms are known to contain fumaric acid, specifically Boletus fomentarius var. pseudo-igniarius and other members of the Boletus genus.
- Filamentous Fungi: Many species of filamentous fungi are capable of producing fumaric
 acid, often in high quantities through fermentation. The genus Rhizopus (e.g., R. oryzae, R.
 arrhizus) is particularly well-known for its high-yield production and is used in industrial
 biotechnology for this purpose. Other genera that produce fumaric acid include Mucor,
 Cunninghamella, and Aspergillus.

Mammalian Systems

In mammals, fumarate (the ionized form of **fumaric acid**) is a critical intermediate in two fundamental metabolic pathways: the citric acid cycle and the urea cycle.

- Citric Acid (Krebs) Cycle: Fumarate is generated in the mitochondrial matrix through the
 oxidation of succinate by the enzyme succinate dehydrogenase (Complex II of the electron
 transport chain). It is subsequently hydrated to malate by the enzyme fumarase. This cycle is
 the final common pathway for the oxidation of carbohydrates, fats, and proteins to produce
 ATP.
- Urea Cycle: Fumarate is also produced in the cytosol as a byproduct of the urea cycle, where argininosuccinate is cleaved into arginine and fumarate. This links the urea cycle to the citric acid cycle, as the generated fumarate can enter the mitochondrial pool.
- Human Skin: Human skin naturally produces fumaric acid when exposed to sunlight. This
 endogenous production is thought to play a role in the skin's protective mechanisms and has
 been a basis for the development of fumaric acid esters for treating psoriasis.

Quantitative Data on Natural Occurrence

The concentration of **fumaric acid** varies significantly among different natural sources. The following table summarizes available quantitative data.



Natural Source	Genus/Species	Part/Condition	Fumaric Acid Concentration	Reference(s)
Plant	Fumaria officinalis	Intact Plant	137 mg/L (in extract)	
Fumaria officinalis	Callus Culture	0.35% (dry weight)		
Fumaria officinalis	Shoot Culture	0.44% (dry weight)	_	
Fumaria officinalis	Suspension Culture	0.93% (dry weight)	-	
Fungus	Boletus badius	Fruiting Body	< 0.01 mg/kg (dry weight)	
Lichen	Various	Thallus	Data not available for free fumaric acid. Research focuses on fumarprotocetrari c acid, a related but distinct lichen depsidone, which can constitute 0.1-5% of the thallus dry weight.	

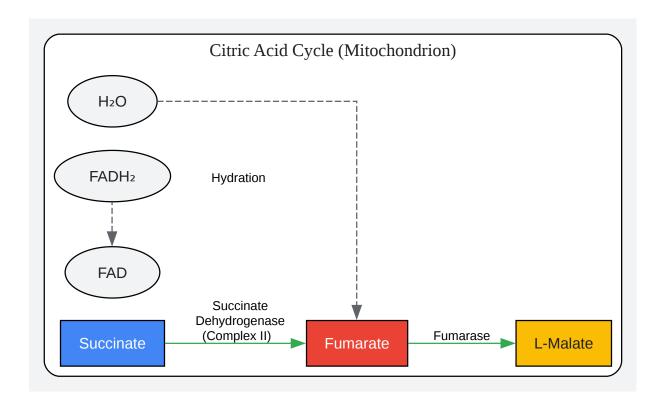
Key Metabolic Pathways

Fumaric acid is a central node in cellular metabolism. Its formation and conversion are integral parts of energy production and nitrogen disposal.

Citric Acid (Krebs) Cycle



The diagram below illustrates the conversion of succinate to malate via fumarate within the mitochondrial matrix, a key segment of the citric acid cycle.



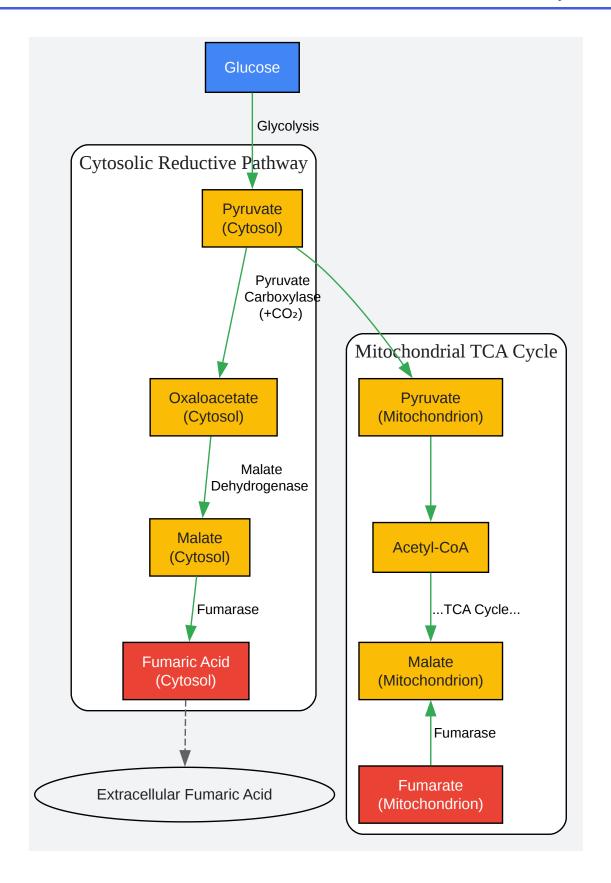
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Fig. 1: Formation and conversion of fumarate in the Citric Acid Cycle.

Fungal Biosynthesis Pathways

High-yield **fumaric acid** production in fungi like Rhizopus oryzae involves two interconnected pathways: the standard oxidative TCA cycle in the mitochondria and a reductive pathway in the cytosol, with the latter being crucial for overproduction.





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Fig. 2: Fumaric acid biosynthesis in filamentous fungi.



Experimental Protocols

Accurate quantification of **fumaric acid** from complex biological matrices requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Protocol 1: Extraction and Quantification from Plant Material by RP-HPLC

This protocol is adapted from methodologies for analyzing fumaric acid in Fumaria officinalis.

5.1.1 Objective: To extract and quantify **fumaric acid** from dried plant tissue using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

5.1.2 Materials and Reagents:

- Dried, powdered plant material (e.g., Fumaria officinalis)
- Methanol (HPLC grade)
- o-Phosphoric acid
- Ultrapure water
- Fumaric acid standard (≥99% purity)
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Syringe filters (0.45 μm)
- Standard laboratory glassware and equipment

5.1.3 Extraction Procedure (Maceration):

- Accurately weigh approximately 1.0 g of dried, powdered plant material into a conical flask.
- Add 50 mL of methanol to the flask.



- Seal the flask and place it in a temperature-controlled shaker or water bath set to 50°C.
- Macerate for 60 minutes with constant agitation.
- After extraction, allow the mixture to cool to room temperature.
- Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
- Transfer the filtrate to a volumetric flask and adjust the volume with methanol if necessary.
- Prior to HPLC injection, pass an aliquot of the extract through a 0.45 μm syringe filter into an HPLC vial.

5.1.4 HPLC-UV Analysis:

- Instrument: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% o-phosphoric acid in ultrapure water.
- Mobile Phase B: Methanol.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Column Temperature: 40°C.
- Detection Wavelength: 215 nm.
- Elution Program: Gradient elution (example):
 - 0-5 min: 95% A, 5% B
 - 5-15 min: Linear gradient to 50% A, 50% B
 - 15-20 min: Hold at 50% A, 50% B



- 20-25 min: Return to 95% A, 5% B (re-equilibration)
- Quantification: Prepare a calibration curve using a series of fumaric acid standards (e.g., 10-200 μg/mL). Calculate the concentration in the sample by comparing its peak area to the calibration curve.
 - Fig. 3: Experimental workflow for HPLC analysis of fumaric acid in plants.

Protocol 2: Analysis from Biological Tissue by GC-MS

This protocol is based on methods for analyzing organic acids in plant tissues, which requires derivatization to increase volatility.

5.2.1 Objective: To extract, derivatize, and quantify **fumaric acid** from biological tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

5.2.2 Materials and Reagents:

- Fresh or frozen biological tissue
- 1N Methanolic-HCl
- 0.9% (w/v) NaCl solution
- Hexane (GC grade)
- Nitrogen gas for drying
- Derivatization agent (e.g., BSTFA with 1% TMCS)
- Pyridine
- Fumaric acid standard (≥99% purity)
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
- 5.2.3 Extraction and Derivatization (Methyl Esterification):
- Homogenize a known weight of tissue (e.g., 100 mg) in a glass tube.



- Add 1.0 mL of 1N methanolic-HCl.
- Seal the tube and incubate at 80°C for 1 hour to form dimethyl fumarate.
- Cool the sample to room temperature.
- Add 1.0 mL of 0.9% NaCl solution and 1.0 mL of hexane.
- Vortex vigorously for 2 minutes to extract the dimethyl ester into the hexane phase.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean vial.
- Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
- (Optional Second Derivatization for other acids): For broader organic acid profiling, the dried residue can be further derivatized. Re-dissolve the residue in 50 μL of pyridine and 50 μL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.
- The sample is now ready for GC-MS injection.

5.2.4 GC-MS Analysis:

- Instrument: GC-MS system.
- Injector Temperature: 230°C.
- Carrier Gas: Helium.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 1 min.
 - Ramp 1: Increase to 160°C at 25°C/min.
 - Ramp 2: Increase to 220°C at 10°C/min.
 - Hold at 220°C for 5 min.



- MS Parameters:
 - Ion Source Temperature: 230°C.
 - Scan Mode: Full scan (e.g., m/z 50-550).
 - Identification: Identify the fumaric acid derivative peak by its retention time and comparison of its mass spectrum to a known standard or library (e.g., NIST). The dimethyl ester of fumaric acid will have a characteristic mass spectrum.
- Quantification: Use an internal standard added before extraction for best results, and generate a calibration curve with derivatized fumaric acid standards.

Conclusion

Fumaric acid is a compound of significant historical and biological importance. From its initial discovery in the 19th century to the elucidation of its central role in metabolism, it has become a key molecule of interest in biochemistry, food science, and medicine. Its natural occurrence is widespread, found in plants like Fumaria officinalis, various fungi, and as a fundamental metabolite in mammals. The ability to accurately quantify **fumaric acid** using robust analytical techniques such as HPLC and GC-MS is essential for ongoing research into its physiological roles and potential therapeutic applications. This guide provides the foundational knowledge and practical methodologies for professionals engaged in the study of this versatile dicarboxylic acid.

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